7-(6-Amino-9h-purin-9-yl)heptanenitrile
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Overview
Description
Preparation Methods
The synthesis of 7-(6-Amino-9H-purin-9-yl)heptanenitrile involves several steps. One common method includes the reaction of 6-aminopurine with a heptanenitrile derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product . Industrial production methods often involve optimizing these conditions to maximize yield and purity.
Chemical Reactions Analysis
7-(6-Amino-9H-purin-9-yl)heptanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(6-Amino-9H-purin-9-yl)heptanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in studying nucleic acid interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-(6-Amino-9H-purin-9-yl)heptanenitrile involves its interaction with nucleic acids. It can bind to DNA or RNA, affecting their structure and function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-(6-Amino-9H-purin-9-yl)heptanenitrile include:
6-Amino-9H-purin-9-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of a nitrile group.
6-Amino-9H-purin-9-yl)propanoic acid: This compound has a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
4323-12-0 |
---|---|
Molecular Formula |
C12H16N6 |
Molecular Weight |
244.30 g/mol |
IUPAC Name |
7-(6-aminopurin-9-yl)heptanenitrile |
InChI |
InChI=1S/C12H16N6/c13-6-4-2-1-3-5-7-18-9-17-10-11(14)15-8-16-12(10)18/h8-9H,1-5,7H2,(H2,14,15,16) |
InChI Key |
KWDQTUVRXZJCAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCCCC#N)N |
Origin of Product |
United States |
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